Core Chemical Properties of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
Core Chemical Properties of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound belonging to the quinolone class of molecules. The quinolone framework, particularly the 4-quinolone-3-carboxylic acid motif, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of clinically successful antibacterial agents, such as the fluoroquinolones, and its increasing exploration for other therapeutic applications including anticancer and anti-HIV therapies.[1][2]
This guide provides an in-depth analysis of the core chemical properties of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characteristics, spectral properties, and reactivity, providing field-proven insights and detailed experimental protocols. The presence of two fluorine atoms on the benzene ring, combined with the carboxylic acid and hydroxyl groups on the pyridine ring, imparts unique electronic properties and multiple reaction handles, making it a valuable building block for the synthesis of novel therapeutic agents.
| Property | Value | Source |
| IUPAC Name | 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid | [3] |
| CAS Number | 228728-19-6 | [3][4] |
| Molecular Formula | C₁₀H₅F₂NO₃ | [3][4] |
| Molecular Weight | 225.15 g/mol | [4] |
| Synonyms | 6,8-Difluoro-4-hydroxy-quinoline-3-carboxylic acid, 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | [3] |
| InChI Key | SUJKVJSPRDGSJX-UHFFFAOYSA-N | [3] |
PART 1: Synthesis and Mechanistic Insights
The most prominent and versatile method for constructing the 4-hydroxyquinoline core of this molecule is the Gould-Jacobs reaction .[5][6] First reported in 1939, this reaction remains a cornerstone of quinoline synthesis due to its reliability and adaptability.[7][8] The reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.
The Gould-Jacobs Reaction Pathway
The synthesis begins with a nucleophilic substitution reaction between an appropriately substituted aniline—in this case, 2,4-difluoroaniline —and an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM) . This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[7] The final step involves the saponification (hydrolysis) of the resulting ethyl ester to yield the target carboxylic acid.
Caption: Synthetic workflow for 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.
Mechanistic Considerations
The Gould-Jacobs reaction mechanism involves several distinct transformations:
-
Condensation: The reaction initiates with a nucleophilic attack from the nitrogen of the aniline onto the electron-deficient β-carbon of DEEM, followed by the elimination of ethanol to form the stable anilidomethylenemalonate intermediate.[7]
-
Electrocyclization: The critical ring-forming step is a thermally induced 6-electron electrocyclization. This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the activation barrier, leading to the formation of the quinoline ring.[8] The use of high-boiling inert solvents like diphenyl ether or Dowtherm A is crucial to achieve the necessary temperatures and improve yields.[8]
-
Tautomerization & Aromatization: The cyclized intermediate rapidly tautomerizes to the more stable aromatic 4-hydroxyquinoline system.
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Experimental Protocols
Protocol 1: Classical Thermal Synthesis [7][8]
-
Expertise & Causality: This protocol relies on achieving a very high temperature for the cyclization step. The choice of a high-boiling, inert solvent like diphenyl ether is critical; it acts as a heat-transfer medium to ensure uniform heating above 250 °C, which is necessary to drive the energetically demanding electrocyclization. Without it, localized overheating and decomposition can occur, drastically reducing the yield.[8]
-
Step 1: Condensation. In a round-bottom flask fitted with a condenser, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1.5 hours. Monitor the reaction by TLC until the aniline is consumed. The ethanol byproduct can be removed under reduced pressure.
-
Step 2: Cyclization. Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., diphenyl ether). Heat the solution to 250-260 °C and maintain this temperature for 30-45 minutes. The cyclization product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate upon cooling.
-
Step 3: Isolation & Purification. Cool the mixture and dilute with hexane to fully precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The crude ester can be recrystallized from ethanol or purified by column chromatography.
-
Step 4: Hydrolysis. Suspend the dried ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to reflux for 2 hours, or until TLC indicates complete consumption of the ester.
-
Step 5: Precipitation. Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2. The target carboxylic acid will precipitate as a solid.
-
Step 6: Final Purification. Collect the solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum to yield 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid.
Protocol 2: Microwave-Assisted Synthesis [7]
-
Expertise & Causality: Microwave synthesis offers a significant advantage by directly and efficiently coupling energy with the polar molecules in the reaction. This leads to rapid, uniform heating and dramatically reduces reaction times from hours to minutes.[7] This method avoids the need for difficult-to-remove high-boiling solvents and often results in higher yields by minimizing thermal decomposition.
-
Step 1: Reaction Setup. In a 5 mL microwave vial, add 2,4-difluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol). The excess DEEM serves as both a reagent and a solvent.
-
Step 2: Microwave Irradiation. Seal the vial and place it in a microwave reactor. Heat the mixture to 220 °C and hold for 15 minutes.
-
Step 3: Isolation. After the reaction, cool the vial to room temperature. The product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate. Filter the solid and wash with cold acetonitrile.
-
Step 4: Hydrolysis. Perform hydrolysis as described in steps 4-6 of the classical protocol.
PART 2: Structural and Physicochemical Properties
Keto-Enol Tautomerism
A key feature of 4-hydroxyquinolines is their existence as a tautomeric mixture of the 4-hydroxy (enol) form and the 4-oxo (keto) form, officially named 1,4-dihydro-4-oxoquinoline.[3][5] In the solid state and in most solvents, the equilibrium strongly favors the keto tautomer due to the formation of a stable, conjugated amide-like system. This tautomerism is critical as it influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.
Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.
Electronic Effects of Fluoro Substituents
The two fluorine atoms at positions C6 and C8 exert a strong influence on the molecule's chemical properties.
-
Inductive Effect: As highly electronegative atoms, they withdraw electron density from the benzene ring through the sigma bonds. This effect increases the acidity of the carboxylic acid proton and the N-H proton in the keto tautomer.
-
Mesomeric Effect: Fluorine can donate electron density via its lone pairs into the aromatic π-system. However, for halogens, the inductive effect typically dominates.
-
Reactivity: The overall electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution.
| Predicted Physicochemical Property | Value | Note |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Predicted to be more acidic than benzoic acid (4.2) due to electron-withdrawing F and quinolone ring. |
| pKa (Phenolic/Enolic OH) | ~7.5 - 8.5 | Influenced by the electron-withdrawing groups. |
| cLogP | ~1.5 - 2.5 | Represents the lipophilicity of the molecule. |
(Note: These are estimated values based on the structure and may vary from experimental results.)
PART 3: Spectral Characterization
Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following data are predicted based on the known spectral properties of the constituent functional groups.[9][10][11]
| Spectroscopy | Feature | Expected Region / Shift | Rationale |
| FTIR | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (very broad) | Characteristic broad absorption due to strong hydrogen-bonded dimers.[9] |
| C=O Stretch (Keto & Acid) | 1720 - 1680 cm⁻¹ (strong) | Overlapping peaks from the C4-keto group and the C3-carboxylic acid carbonyl.[9] | |
| C=C & C=N Stretch | 1620 - 1500 cm⁻¹ (multiple) | Aromatic and heterocyclic ring stretching vibrations. | |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 cm⁻¹ (strong) | Stretching vibration of the carboxylic C-O bond.[9] | |
| C-F Stretch | 1250 - 1100 cm⁻¹ (strong) | Stretching vibrations of the aryl-fluorine bonds. | |
| ¹H NMR | COOH | δ 12.0 - 14.0 ppm (s, br) | Deshielded, exchangeable proton of the carboxylic acid. |
| N-H (Keto form) | δ 11.0 - 12.0 ppm (s, br) | Deshielded, exchangeable proton of the amide-like nitrogen. | |
| H-2 | δ 8.8 - 9.0 ppm (s) | Singlet, highly deshielded by adjacent N and C=O group. | |
| H-5 | δ 7.8 - 8.0 ppm (d or dd) | Aromatic proton ortho to the ring fusion. | |
| H-7 | δ 7.4 - 7.6 ppm (dd or t) | Aromatic proton coupled to both F-6 and F-8. | |
| ¹³C NMR | C=O (Carboxylic Acid) | δ 165 - 175 ppm | Carbonyl carbon of the carboxylic acid. |
| C-4 (Keto C=O) | δ 175 - 185 ppm | Carbonyl carbon of the quinolone ring. | |
| C-6 & C-8 | δ 150 - 165 ppm (d, ¹JCF) | Carbons directly attached to fluorine, showing large one-bond C-F coupling. | |
| Aromatic & Heterocyclic C | δ 100 - 150 ppm | Multiple signals for the remaining carbons, with smaller C-F couplings observable. | |
| Mass Spec (ESI-) | [M-H]⁻ | m/z 224.02 | Deprotonated molecular ion. |
| [M-H-CO₂]⁻ | m/z 180.03 | Loss of carbon dioxide from the parent ion. |
PART 4: Chemical Reactivity and Potential Applications
The multiple functional groups of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid make it a versatile platform for further chemical modification.
Key Reaction Sites
-
Carboxylic Acid Group: This is the most versatile handle for derivatization. It can readily undergo:
-
Amide Formation: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a library of amides.
-
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.
-
-
4-Hydroxy/4-Oxo Group: While the keto form dominates, the enolic oxygen can be targeted for:
-
O-Alkylation: Reaction with alkyl halides in the presence of a base to form 4-alkoxy derivatives.
-
-
Quinoline Ring: The N-H of the 4-oxo tautomer can be alkylated, a common strategy in the synthesis of fluoroquinolone antibiotics.
Caption: Potential derivatization pathways for the title compound.
Applications in Drug Discovery
This molecule is not just a chemical curiosity; it is a strategic starting material for developing new drugs.
-
Antibacterial Agents: The core structure is closely related to fluoroquinolone antibiotics. Further modification, such as adding a cyclopropyl group at N-1 and a piperazine ring at C-7 (requiring a different starting aniline), could lead to potent antibacterial compounds.
-
Anticancer Agents: Many quinoline derivatives have shown significant antiproliferative activity.[12][13] The carboxylic acid can be used to attach pharmacophores that target specific enzymes or receptors in cancer cells. For instance, quinoline-based compounds have been developed as inhibitors of protein kinase CK2.[14]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation for a wide range of biological activities, including antiviral, anti-inflammatory, and antimalarial properties.[2] 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid serves as an excellent scaffold to explore these possibilities.
Conclusion
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a compound of significant interest due to its robust synthesis via the Gould-Jacobs reaction and its strategic position as a "privileged" scaffold in medicinal chemistry. Its chemical properties are dominated by the interplay of the 4-oxo-3-carboxylic acid moiety and the electron-withdrawing fluorine substituents. Understanding its synthesis, tautomerism, spectral characteristics, and reactivity is crucial for leveraging its potential. As a versatile building block, it provides researchers and drug development professionals with a powerful platform for the rational design and synthesis of novel, biologically active molecules for a wide array of therapeutic targets.
References
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PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link][16]
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